molecular formula C9H8N2O2 B2697717 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS No. 1394175-19-9

1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Cat. No. B2697717
CAS RN: 1394175-19-9
M. Wt: 176.175
InChI Key: REAWBUYYYAJMCH-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the molecular formula C8H8N2 . It is a black liquid and has a CAS number of 860297-49-0 .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-pyrrolo[2,3-c]pyridine is represented by the linear formula C8H8N2 . The exact structure would involve the arrangement of these atoms in the pyrrolopyridine ring system with a methyl group attached.


Physical And Chemical Properties Analysis

1-Methyl-1H-pyrrolo[2,3-c]pyridine is a black liquid . and should be stored at temperatures between 0-8°C .

Scientific Research Applications

Crystal Engineering and Supramolecular Synthons

1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid and its derivatives find application in crystal engineering, where their structural features, such as supramolecular synthons, are critical for designing new materials. The recurrence of carboxylic acid-pyridine supramolecular synthons, characterized by specific hydrogen bonding patterns, influences the self-assembly in the crystal structures of related compounds. This understanding assists in predicting and controlling the assembly of molecular components into desired crystalline architectures, crucial for the development of pharmaceuticals and materials with specific properties (Peddy Vishweshwar, A. Nangia, V. Lynch, 2002).

Synthesis and Structural Analysis

The compound and its analogs are also involved in synthetic chemistry, where their structure and reactivity are studied for the development of new chemical entities. For instance, pyridine and pyrazine carboxylic acids are analyzed for their ability to form specific crystal structures, which can be leveraged in the synthesis of novel compounds with potential biological activities. Such studies provide insights into the molecular basis of interactions and reactivity, which are fundamental for the discovery and development of new drugs (R. Ramasubramanian et al., 2007).

Antibacterial Activity

Research into the pyrrolopyridine analogs of nalidixic acid demonstrates the potential antibacterial activity of these compounds. By modifying the pyrrolopyridine core, researchers aim to develop new antibiotics that can address the growing concern of antibiotic resistance. The synthesis of these analogs and their preliminary biological testing underscore the importance of 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid derivatives in the search for new antibacterial agents (E. Toja et al., 1986).

Organocatalysis and Chemical Transformations

The molecule's derivatives have been explored in organocatalysis, showing high regio- and enantioselectivity in chemical transformations. This application is particularly relevant in the synthesis of chiral compounds, which are important in pharmaceuticals. The ability to control the stereochemistry of chemical reactions using catalysts derived from 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid opens up new avenues in the synthesis of complex organic molecules with high precision (R. Chowdhury, S. Ghosh, 2009).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

The future directions of research on 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid and its derivatives could involve further exploration of their biological activity, particularly their potential as inhibitors of the FGFR signaling pathway . This could have implications for the development of new therapeutic strategies for various types of tumors .

properties

IUPAC Name

1-methylpyrrolo[2,3-c]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-5-7(9(12)13)6-2-3-10-4-8(6)11/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAWBUYYYAJMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Synthesis routes and methods I

Procedure details

1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (WO 05066132) (6.5 g, 40.6 mmol) was dissolved in a mixture solvent of THF (120 mL) and t-butyl alcohol (40 mL) under nitrogen. A 2M 2-methyl-2-butene solution in THF (120 mL, 46 mmol) was added followed by a solution of NaClO2 (11.02 g, 122 mmol) and NaH2PO4 (21.9 g, 183 mmol) in water (30 mL). The reaction mixture was stirred at room temperature overnight under nitrogen. The reaction mixture was concentrated in vacuo to remove organic solvents, and the residue was filtered. The precipitate contained the title compound as white solid in 57% yield, 4.1 g.
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
11.02 g
Type
reactant
Reaction Step Three
[Compound]
Name
NaH2PO4
Quantity
21.9 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (WO 05066132) (6.5 g, 40.6 mmol) was dissolved in a mixture of THF (120 mL) and tert-butyl alcohol (40 mL) under nitrogen. 2-Methyl-2-butene (120 mL of a 2M solution in THF, 46 mmol) was added followed by a solution of NaClO2 (11.0 g, 122 mmol) and NaH2PO4 (21.9 g, 183 mmol) in water (30 mL). The reaction mixture was stirred at room temperature overnight under nitrogen. The reaction mixture was concentrated in vacuo to remove organic solvents, and the residue was filtered. The precipitate contained the title compound as a white solid in 57% yield, 4.1 g.
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three
[Compound]
Name
NaH2PO4
Quantity
21.9 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

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